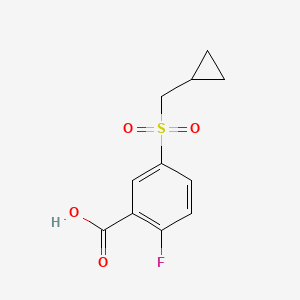

![molecular formula C23H36N4O3S B2893165 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476438-86-5](/img/structure/B2893165.png)

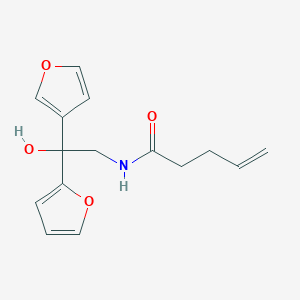

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of adamantane, which is an organic compound with a unique structure that can be described as the fusion of three cyclohexane rings . The specific compound you’re asking about, Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate, is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of substituted adamantanes, like the one , is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis

The molecular structure of this compound is derived from adamantane, which is the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The specific structure of this compound is not explicitly mentioned in the sources.Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The chemical reactions involving adamantane derivatives are often radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis

Adamantane, the base molecule of this compound, is a white solid with a camphor-like odor . It is both rigid and virtually stress-free . The specific physical and chemical properties of this compound are not explicitly mentioned in the sources.properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O3S/c1-4-6-7-27-19(25-26-22(27)31-15(3)20(28)30-5-2)14-24-21(29)23-11-16-8-17(12-23)10-18(9-16)13-23/h15-18H,4-14H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMMYTXDCLVOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC(C)C(=O)OCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)